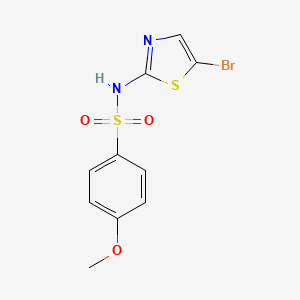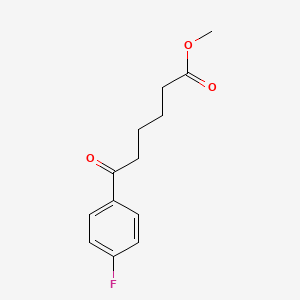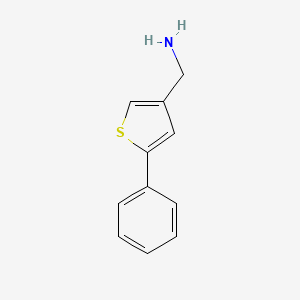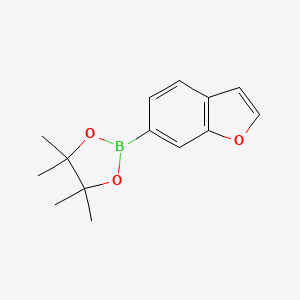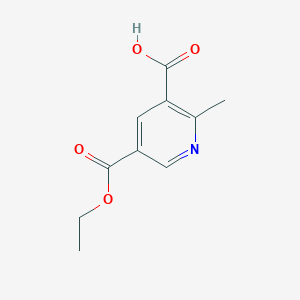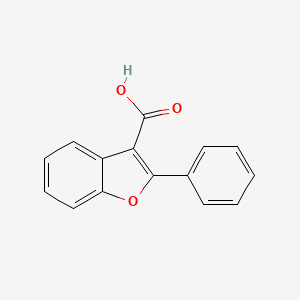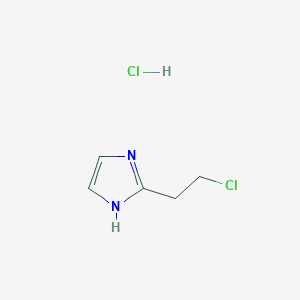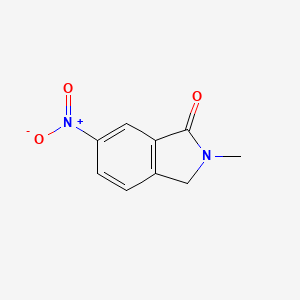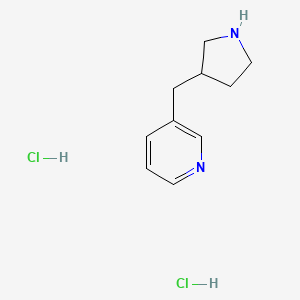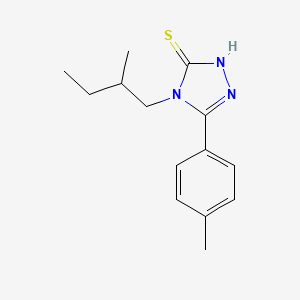
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-
Descripción general
Descripción
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-, also known as 3H-1,2,4-triazole-3-thione or TMT, is an organic compound that is widely used in scientific research. It is a heterocyclic compound composed of a 1,2,4-triazole ring, a 2,4-dihydro-4-(2-methylbutyl) substituent, and a 5-(4-methylphenyl) substituent. TMT is a versatile compound that can be used for a variety of purposes in scientific research, including synthesis, drug development, and medical diagnostics.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- Condensation Reactions : A study demonstrated the regiospecific cyclocondensation of 3H-1,2,4-Triazole-3-thione derivatives with haloacetic acids, leading to the synthesis of novel thiazolotriazolone compounds. This finding is significant for the development of new chemical entities with potential applications in various fields of chemistry (Rzhevskii et al., 2012).
Antimicrobial and Biological Activities
- Antimicrobial Properties : Research on novel 1,2,4-triazole derivatives showed some compounds possessing good to moderate antimicrobial activities against a range of microorganisms. This highlights the potential of 3H-1,2,4-Triazole-3-thione derivatives as candidates for developing new antimicrobial agents (Bektaş et al., 2007).
- Urease Inhibition and Antioxidant Activities : Another study synthesized derivatives of 3H-1,2,4-Triazole-3-thione and tested them for antioxidant and urease inhibition activities. Some derivatives exhibited potent activities, suggesting their utility in medicinal chemistry for the development of antioxidant and urease inhibitors (Khan et al., 2010).
Theoretical and Computational Studies
- Quantum Chemical Calculations : A comprehensive study involving the synthesis and theoretical characterization of a specific 3H-1,2,4-Triazole-3-thione derivative utilized experimental and quantum chemical calculations. This research provides insights into the molecular geometry, vibrational frequencies, and electronic properties of the compound, which are crucial for understanding its reactivity and potential applications (Sarac, 2022).
Cytotoxicity and Effects on Immunocompetent Cells
- Cytotoxicity and Immunomodulatory Effects : A study on the synthesis, cytotoxicity, and effects of some triazole and thiadiazole derivatives on immunocompetent cells revealed that certain compounds showed high cytotoxicity against thymocytes and a general stimulation effect on B-cells' response. This indicates the potential therapeutic applications of these compounds in immune-related conditions and cancer treatment (Mavrova et al., 2009).
Propiedades
IUPAC Name |
4-(2-methylbutyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-4-10(2)9-17-13(15-16-14(17)18)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMRJAFISYXEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
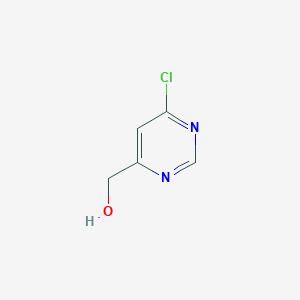
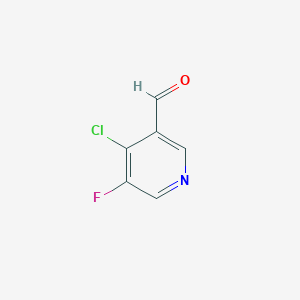
![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)
